molecular formula C15H27NO6 B2937489 7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid CAS No. 2253639-18-6

7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

Cat. No. B2937489
CAS RN: 2253639-18-6
M. Wt: 317.382
InChI Key: WGCSQBVJYFNEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid, also known as DIOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DIOA is a derivative of the amino acid leucine and has been studied for its ability to inhibit the activity of the protein kinase C (PKC) enzyme.

Scientific Research Applications

Novel Organic Compound Electrical Properties

A study introduced a novel dioxime with 1,3-oxolane groups, demonstrating their semiconducting properties when complexed with copper(II) salts. The research focused on the solid state electrical conductivity properties of these copper complexes, highlighting their potential in semiconducting applications. The activation energies for the complexes were determined using the Arrhenius plot, and thermal probe measurements suggested n-type electrical conductivity (Aydogdu et al., 2003).

Chemical Rearrangement Processes

Research into the rearrangement of 3-(N-acylamino)-substituted caran-4-one oximes in the presence of sulfuric acid led to the formation of 2-oxa-4-azabicyclo[3.3.1]non-3-en-6-one derivatives. This study provided insights into the reaction mechanisms and the influence of various substituents, suggesting potential synthetic pathways for novel organic compounds (Agafontsev & Tkachev, 2005).

Selective Esterification in Water-containing Solvents

An Oxyma derivative displayed significant effects on selective esterifications of primary alcohols, showcasing a method for esterifying a wide range of carboxylic acids with primary alcohols. This research offers a foundation for developing more efficient and environmentally friendly synthetic routes in organic chemistry (Wang et al., 2012).

Advanced Glycation Endproducts in Collagen

A study on the accumulation of advanced glycation endproducts in rat tail collagen emphasized the role of methylglyoxal in the aging process of connective tissues. This research is critical for understanding the biochemical pathways leading to tissue stiffening and could contribute to the development of treatments for age-related disorders (Jost, Zipprich, & Glomb, 2018).

Synthesis and Mesomorphic Properties of Chiral Benzoates

A study on the synthesis of novel chiral benzoates and fluorobenzoates, displaying antiferroelectric smectic phases, provides valuable insights into the design of new liquid crystal materials. These findings have implications for advanced display technologies and optical devices (Milewska et al., 2015).

properties

IUPAC Name

7-(1,3-dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO6/c1-15(2,3)22-14(19)16-11(13(17)18)7-5-4-6-8-12-20-9-10-21-12/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCSQBVJYFNEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCC1OCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.